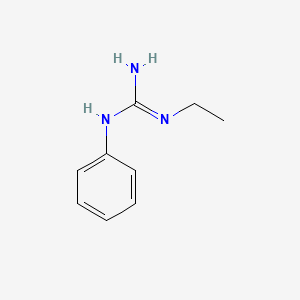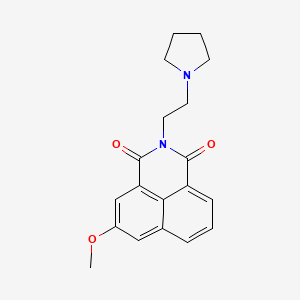
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is a chemical compound known for its significant role in the synthesis of various pyrethroid insecticides. Pyrethroids are synthetic analogs of pyrethrins, which are natural insecticides derived from chrysanthemum flowers. This compound is crucial in the agricultural industry due to its potent insecticidal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride typically involves the reaction of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid with thionyl chloride. This reaction occurs under reflux conditions, where the carboxylic acid is converted into the corresponding acid chloride .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of thionyl chloride in excess and maintaining the reaction temperature are critical factors in the industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound.
Water: For hydrolysis reactions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products Formed
Substituted Products: Depending on the nucleophile used.
Carboxylic Acid: Formed during hydrolysis.
Wissenschaftliche Forschungsanwendungen
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is widely used in scientific research, particularly in the development of pyrethroid insecticides. These insecticides are essential in agriculture for pest control. Additionally, the compound is used in studies related to environmental toxicology and the development of new insecticidal formulations .
Wirkmechanismus
The compound exerts its effects by targeting the nervous system of insects. It binds to sodium channels in nerve cells, causing prolonged depolarization and eventually leading to paralysis and death of the insect. This mechanism is similar to that of natural pyrethrins but with enhanced stability and potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropylcarbonyl chloride
- trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride
- 3-Phenoxybenzoic acid
Uniqueness
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is unique due to its specific configuration, which provides higher insecticidal activity compared to its trans isomer. Its stability and effectiveness in various environmental conditions make it a preferred choice in the formulation of pyrethroid insecticides .
Eigenschaften
CAS-Nummer |
68539-75-3 |
|---|---|
Molekularformel |
C8H9Cl3O |
Molekulargewicht |
227.5 g/mol |
IUPAC-Name |
(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Cl3O/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3/t4-,6-/m1/s1 |
InChI-Schlüssel |
CHLAOFANYRDCPD-INEUFUBQSA-N |
Isomerische SMILES |
CC1([C@@H]([C@@H]1C(=O)Cl)C=C(Cl)Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)Cl)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)











